2,4-Bis(benzyloxy)-6-pentylbenzoic acid

Protecting group chemistry Synthetic methodology Depsidone total synthesis

2,4-Bis(benzyloxy)-6-pentylbenzoic acid (CAS 104307-50-8) is a triply benzyl-protected benzoic acid derivative (molecular formula C₂₆H₂₈O₄, exact mass 404.199 Da) in which the two phenolic hydroxyls and the carboxylic acid of the olivetolic acid scaffold are masked as benzyl ethers and a benzyl ester, respectively. The compound serves as a critical late-stage intermediate in two distinct synthetic pathways: (i) the total synthesis of the depsidone natural product lobaric acid and its pseudodepsidone analogues, which are selective protein tyrosine phosphatase 1B (PTP1B) inhibitors , and (ii) the synthesis of olivetolic acid, the key biosynthetic precursor to tetrahydrocannabinol and related phytocannabinoids.

Molecular Formula C26H28O4
Molecular Weight 404.5 g/mol
CAS No. 104307-50-8
Cat. No. B1436192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(benzyloxy)-6-pentylbenzoic acid
CAS104307-50-8
Molecular FormulaC26H28O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C26H28O4/c1-2-3-6-15-22-16-23(29-18-20-11-7-4-8-12-20)17-24(25(22)26(27)28)30-19-21-13-9-5-10-14-21/h4-5,7-14,16-17H,2-3,6,15,18-19H2,1H3,(H,27,28)
InChIKeyXRDZDGQVLMWIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(benzyloxy)-6-pentylbenzoic Acid (CAS 104307-50-8): A Benzyl-Protected Olivetolic Acid Intermediate for Depsidone and Cannabinoid Precursor Synthesis


2,4-Bis(benzyloxy)-6-pentylbenzoic acid (CAS 104307-50-8) is a triply benzyl-protected benzoic acid derivative (molecular formula C₂₆H₂₈O₄, exact mass 404.199 Da) in which the two phenolic hydroxyls and the carboxylic acid of the olivetolic acid scaffold are masked as benzyl ethers and a benzyl ester, respectively . The compound serves as a critical late-stage intermediate in two distinct synthetic pathways: (i) the total synthesis of the depsidone natural product lobaric acid and its pseudodepsidone analogues, which are selective protein tyrosine phosphatase 1B (PTP1B) inhibitors [1], and (ii) the synthesis of olivetolic acid, the key biosynthetic precursor to tetrahydrocannabinol and related phytocannabinoids . Its defining structural feature—the orthogonal benzyl protection of all three oxygen functionalities—enables sequential, chemoselective deprotection and functionalization that is not achievable with the free hydroxyl form or with alternative protecting group strategies.

Why Olivetolic Acid or Unprotected 2,4-Dihydroxy-6-pentylbenzoic Acid Cannot Replace 2,4-Bis(benzyloxy)-6-pentylbenzoic Acid in Multi-Step Synthesis


The unprotected congener 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid, CAS 491-72-5) cannot substitute for 2,4-bis(benzyloxy)-6-pentylbenzoic acid in the synthetic sequences for which the latter is designed, for three quantifiable reasons. First, the free phenolic hydroxyls of olivetolic acid are nucleophilic and redox-active, leading to unwanted side reactions during the Ullmann aryl ether coupling, Vilsmeier–Haack formylation, and Baeyer–Villiger oxidation steps required for depsidone assembly [1]. Second, the benzyl-protected intermediate exhibits a calculated LogP of 6.28 compared to ~2.53 for olivetolic acid , representing an approximately 5,600-fold difference in octanol-water partition coefficient that profoundly affects extraction efficiency, chromatographic purification, and solubility in anhydrous organic reaction media . Third, when the monomer olivetolic acid was tested directly in the anziaic acid topoisomerase I inhibition assay, it showed no detectable inhibitory activity (IC₅₀ > highest concentration tested), whereas the dimeric depside assembled from the benzyl-protected monomer exhibited an IC₅₀ of 17.7 μM, demonstrating that the protected intermediate is indispensable for generating the bioactive dimeric scaffold [2].

Quantitative Comparative Evidence for 2,4-Bis(benzyloxy)-6-pentylbenzoic Acid (CAS 104307-50-8) Against Closest Analogs


Benzyl Protection Yield of 2,4-Dihydroxy-6-pentylbenzoic Acid: 98% vs. Typical Phenol Protection Yields of 70–90%

In the patent-described synthesis, the benzyl protection of 2,4-dihydroxy-6-pentylbenzoic acid (compound 19) using benzyl bromide and potassium carbonate in DMF at room temperature for 18 hours afforded 2,4-bis(benzyloxy)-6-pentylbenzoic acid in 98% isolated yield [1]. This near-quantitative yield exceeds the typical 70–90% range reported for benzylation of sterically hindered or electronically deactivated phenolic hydroxyl groups on substituted benzoic acid scaffolds, and is substantially higher than the 61% and 50% yields reported for the two-step benzyl protection/oxidation sequence of the same scaffold in the anziaic acid synthesis [2]. The 98% yield is particularly significant because it precedes a multi-step sequence (Suzuki alkylation, Vilsmeier–Haack formylation, Baeyer–Villiger oxidation) where cumulative yield losses from suboptimal protection would compound substantially.

Protecting group chemistry Synthetic methodology Depsidone total synthesis

Lipophilicity Differentiation: LogP 6.28 for Benzyl-Protected Intermediate vs. LogP 2.53 for Olivetolic Acid

The target compound 2,4-bis(benzyloxy)-6-pentylbenzoic acid has a calculated LogP of 6.27550 (Chemsrc) or XLogP3 of 6.8 (BOC Sciences) , whereas the fully deprotected analog olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid, CAS 491-72-5) has reported LogP values of 2.53 (Chemsrc) and 4.19 (ACD/LogP, ChemSpider) . The topological polar surface area (tPSA) of the benzyl-protected compound is 55.76 Ų, compared to approximately 77.8 Ų for olivetolic acid (estimated from two phenolic OH and one COOH). The ~3.75 log unit difference (using the Chemsrc-consistent values of 6.28 vs. 2.53) corresponds to an approximately 5,600-fold higher octanol-water partition coefficient for the protected form. This profound lipophilicity shift is not merely incremental but represents a phase-change level difference that governs the compound's behavior in liquid-liquid extraction, normal-phase and reversed-phase chromatography, and its compatibility with water-sensitive reactions such as the Ullmann coupling and Grignard reactions employed in downstream lobaric acid synthesis.

Physicochemical properties Lipophilicity Extraction and purification

Enabling Sub-Micromolar PTP1B Inhibition: Lobaric Acid (IC₅₀ 0.87 μM) Synthesized via Benzyl-Protected Intermediate 14

The benzyl-protected intermediate benzyl 2,4-bis(benzyloxy)-6-pentylbenzoate (compound 14 in the patent, the benzyl ester of the target free acid) is the direct precursor to the B-ring fragment (compound 16) used in the Ullmann coupling that assembles the depsidone core of lobaric acid [1]. Lobaric acid, the fully deprotected final product, exhibited a PTP1B IC₅₀ of 0.87 μM in the patent disclosure [1] and 0.8 μM in the J. Nat. Prod. paper [2]. Its analogues lobarin (IC₅₀ 0.9 μM) and lobarstin (IC₅₀ 0.5 μM) displayed comparable or superior potency. All three compounds were significantly more potent than the positive control suramin (IC₅₀ 2.9 μM), with lobarstin showing a 5.8-fold potency advantage [2]. Critically, the synthesis is impossible without the benzyl-protected intermediate: the Ullmann aryl ether coupling between the A-ring iodinated phthalide and the B-ring phenol requires the phenolic hydroxyl of compound 16 to be free for nucleophilic coupling, while the other phenolic positions and the carboxylic acid must remain protected to prevent competing side reactions. Attempting the same coupling with fully deprotected olivetolic acid would result in complex mixtures of oligomeric products and no tractable route to lobaric acid [1].

PTP1B inhibition Antidiabetic drug discovery Depsidone natural products

Monomer–Dimer Activity Cliff: Olivetolic Acid Monomer (Inactive) vs. Anziaic Acid Dimer (IC₅₀ 17.7 μM) Synthesized from Benzyl-Protected Monomer

In the anziaic acid study, the monomer 2,4-dihydroxy-6-pentylbenzoic acid (compound 4, identical to olivetolic acid) showed no inhibitory activity against Escherichia coli topoisomerase I at any concentration tested, whereas the dimeric depside anziaic acid—synthesized by condensation of benzyl-protected monomer 3 with phenol 5 followed by debenzylation—exhibited an IC₅₀ of 17.7 μM and a minimum inhibitory concentration (MIC) of 12.5 μM against Bacillus subtilis and 6–12 μg/mL against a membrane-permeable E. coli strain [1]. Furthermore, the benzyl fully protected dimeric precursor 6 was completely inactive against both E. coli topoisomerase I and DNA gyrase, confirming that the benzyl groups serve a dual role: they are essential for controlled dimerization during synthesis, yet must be quantitatively removed to unmask the metal-chelating salicylic acid pharmacophore required for target engagement [1]. This activity cliff—from completely inactive monomer to active dimer—underscores why the benzyl-protected intermediate cannot be circumvented by using the free monomer directly.

Topoisomerase I inhibition Antibacterial Depsides Structure-activity relationship

Orthogonal Protection Strategy: Free Carboxylic Acid with Benzyl-Protected Phenols Enables Divergent Synthesis of Four PTP1B Inhibitors from a Single Intermediate

The target compound 2,4-bis(benzyloxy)-6-pentylbenzoic acid is distinguished from the fully protected benzyl ester form (compound 14 in the patent) by having a free carboxylic acid while the two phenolic hydroxyls remain benzyl-protected. This orthogonal protection state is strategically essential: the free carboxylic acid can be selectively esterified (as in compound 14, 98% yield with benzyl bromide/K₂CO₃) or left free for direct coupling, while the benzyl-protected phenols remain inert to nucleophiles, oxidants (mCPBA), and organometallic reagents (Grignard, Suzuki coupling) used in subsequent steps [1]. From the common intermediate 14, the patent and J. Nat. Prod. paper demonstrate divergent synthesis of five distinct natural product analogues: lobaric acid (1), methyllobarin (2), lobarin (3), lobarstin (4), and sakisacaulon A (5), with overall yields from 14 ranging from 12% to 24% over 3–6 additional steps [2]. This divergent capability contrasts with alternative protecting group strategies (e.g., methyl ethers, which require harsh acidic or Lewis acid deprotection conditions incompatible with the acid-sensitive depsidone lactone; or silyl ethers, which are labile under the basic Ullmann coupling conditions) and represents a key procurement value proposition: one batch of the benzyl-protected intermediate enables access to an entire library of bioactive compounds rather than a single target.

Divergent synthesis Orthogonal protecting groups Depsidone and pseudodepsidone

Optimal Application Scenarios for Procuring 2,4-Bis(benzyloxy)-6-pentylbenzoic Acid (CAS 104307-50-8)


Total Synthesis of Lobaric Acid and Pseudodepsidone Analogues for PTP1B-Targeted Antidiabetic Drug Discovery

Research groups pursuing selective PTP1B inhibitors for type 2 diabetes should procure 2,4-bis(benzyloxy)-6-pentylbenzoic acid as the key B-ring building block for the Ullmann coupling-based assembly of the depsidone core. The patent-reported synthesis using this intermediate delivers lobaric acid (PTP1B IC₅₀ = 0.87 μM) and four analogues with IC₅₀ values ranging from 0.5 to 1.7 μM, all outperforming the clinical control suramin (IC₅₀ = 2.9 μM) [1]. The 98% benzyl protection yield and the orthogonal protection strategy (free carboxylic acid for selective esterification; benzyl ethers stable to mCPBA oxidation and Ullmann coupling conditions) make this the most efficient reported entry to the lobaric acid chemotype [2].

Anziaic Acid and Depside Antibacterial Agent Development Targeting Bacterial Topoisomerase I

Investigators developing novel topoisomerase I-targeted antibacterials should procure this benzyl-protected monomer for the controlled synthesis of anziaic acid and its structural analogues. The literature demonstrates that the unprotected monomer (olivetolic acid) is completely inactive in both enzymatic (topoisomerase I and DNA gyrase) and whole-cell antibacterial assays, while the dimeric depside assembled from the benzyl-protected intermediate shows an IC₅₀ of 17.7 μM and MIC of 12.5 μM [3]. The SAR study further established that the benzyl protecting groups must be present during the dimerization step (trifluoroacetic anhydride-mediated ester condensation) to prevent oligomerization, but must be removed from the final product to unmask the metal-chelating pharmacophore [3].

Olivetolic Acid and Cannabinoid Precursor Synthesis via Controlled Deprotection

For laboratories synthesizing olivetolic acid as a precursor to cannabigerolic acid, tetrahydrocannabinol, or other phytocannabinoids, this compound offers a storable, lipophilic (LogP 6.28) protected form that can be quantitatively deprotected by hydrogenolysis (H₂, Pd/C) to yield olivetolic acid in a single step . The benzyl-protected form is advantageous over purchasing olivetolic acid directly when: (i) long-term storage stability is required (the benzyl ethers protect the electron-rich resorcinol ring from aerial oxidation), (ii) the downstream chemistry requires anhydrous organic solvent conditions incompatible with the dihydroxy acid's water solubility, or (iii) the experimental design requires transient protection of the phenolic hydroxyls for selective prenylation at the C-3 position .

Diversifiable Building Block for Depsidone and Depside Natural Product Library Synthesis

Medicinal chemistry groups building natural-product-inspired libraries should consider 2,4-bis(benzyloxy)-6-pentylbenzoic acid as a versatile starting material for divergent synthesis. From this single intermediate, the patent and J. Nat. Prod. paper demonstrate access to five distinct natural product scaffolds—lobaric acid (depsidone), methyllobarin, lobarin, lobarstin, and sakisacaulon A (pseudodepsidones)—through variations in the Ullmann coupling partner and post-coupling transformations [1][2]. The benzyl protecting groups' compatibility with organometallic (Suzuki, Grignard), oxidative (mCPBA, NaClO₂), basic (K₂CO₃, Cs₂CO₃, NaHMDS), and nucleophilic (NaOMe) conditions—coupled with their quantitative removal under neutral hydrogenolysis—makes this intermediate uniquely suited for parallel synthesis workflows where diverse final compounds must be accessed from a common precursor without re-optimizing protecting group strategies for each analogue.

Quote Request

Request a Quote for 2,4-Bis(benzyloxy)-6-pentylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.